molecular formula C15H11ClO B6328644 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one CAS No. 144017-77-6

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B6328644
CAS No.: 144017-77-6
M. Wt: 242.70 g/mol
InChI Key: UBJIPXGNVJWNJZ-ZHACJKMWSA-N
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Description

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one is a chalcone derivative, which belongs to the flavonoid family. Chalcones are open-chain flavonoids with two aromatic rings linked by an aliphatic three-carbon chain. Chalcones are naturally abundant in edible plants, including vegetables, fruits, spices, tea, and natural foodstuffs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one are largely attributed to its chalcone structure. Chalcones have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system, which gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions . The α,β-unsaturated carbonyl system in chalcones makes them biologically active .

Molecular Mechanism

The α,β-unsaturated carbonyl system in chalcones is known to make them biologically active . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Chalcones can be designed as precursors for flavonoids and isoflavonoids , suggesting that this compound may interact with enzymes or cofactors in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds as follows:

  • Dissolve 2-chlorobenzaldehyde and acetophenone in ethanol.
  • Add a base (e.g., sodium hydroxide) to the mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and acidify it with hydrochloric acid.
  • Filter the precipitated product and recrystallize it from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction of the compound can yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: A chalcone derivative with similar structure but different functional groups.

    1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one: Another chalcone derivative with a methoxy group instead of a chloro group.

Uniqueness

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIPXGNVJWNJZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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